REACTION_SMILES
|
[BH4-:33].[CH3:15][CH2:16][O-:17].[CH3:36][CH2:37][OH:38].[ClH:1].[ClH:35].[F:18][c:19]1[cH:20][cH:21][c:22](-[c:25]2[cH:26][c:27]([CH:31]=[O:32])[cH:28][n:29][cH:30]2)[cH:23][cH:24]1.[NH2:2][CH2:3][CH:4]1[O:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[CH2:12][CH2:13]1.[Na+:14].[Na+:34].[OH2:39]>>[ClH:1].[NH:2]([CH2:3][CH:4]1[O:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[CH2:12][CH2:13]1)[CH2:31][c:27]1[cH:26][c:25](-[c:22]2[cH:21][cH:20][c:19]([F:18])[cH:24][cH:23]2)[cH:30][n:29][cH:28]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cncc(-c2ccc(F)cc2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCC1CCc2ccccc2O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1ccc(-c2cncc(CNCC3CCc4ccccc4O3)c2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BH4-:33].[CH3:15][CH2:16][O-:17].[CH3:36][CH2:37][OH:38].[ClH:1].[ClH:35].[F:18][c:19]1[cH:20][cH:21][c:22](-[c:25]2[cH:26][c:27]([CH:31]=[O:32])[cH:28][n:29][cH:30]2)[cH:23][cH:24]1.[NH2:2][CH2:3][CH:4]1[O:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[CH2:12][CH2:13]1.[Na+:14].[Na+:34].[OH2:39]>>[ClH:1].[NH:2]([CH2:3][CH:4]1[O:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[CH2:12][CH2:13]1)[CH2:31][c:27]1[cH:26][c:25](-[c:22]2[cH:21][cH:20][c:19]([F:18])[cH:24][cH:23]2)[cH:30][n:29][cH:28]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cncc(-c2ccc(F)cc2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCC1CCc2ccccc2O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1ccc(-c2cncc(CNCC3CCc4ccccc4O3)c2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |